molecular formula C20H27Cl2N3O B13580785 2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B13580785
M. Wt: 396.4 g/mol
InChI Key: SMQBFGHVFDEGIU-UHFFFAOYSA-N
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Description

2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then alkylated with butyl bromide to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative .

Scientific Research Applications

2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ethan-1-amine groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H27Cl2N3O

Molecular Weight

396.4 g/mol

IUPAC Name

2-[1-butyl-5-(2-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C20H25N3O.2ClH/c1-3-4-13-23-18-10-9-15(14-17(18)22-20(23)11-12-21)16-7-5-6-8-19(16)24-2;;/h5-10,14H,3-4,11-13,21H2,1-2H3;2*1H

InChI Key

SMQBFGHVFDEGIU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3OC)N=C1CCN.Cl.Cl

Origin of Product

United States

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